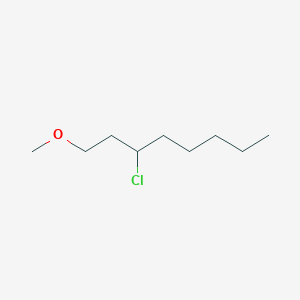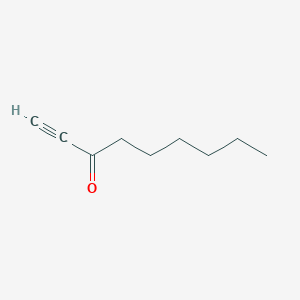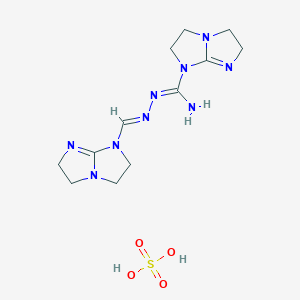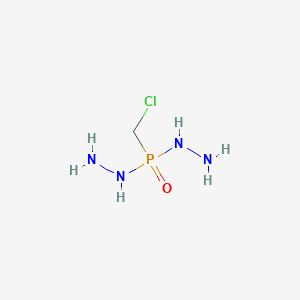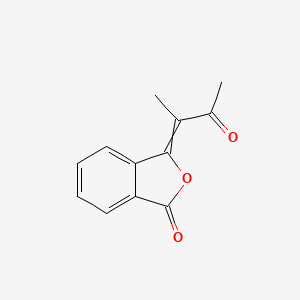![molecular formula C7H10Cl2Hg2 B14461192 Chloro-[chloromercurio(cyclohexylidene)methyl]mercury CAS No. 67091-33-2](/img/structure/B14461192.png)
Chloro-[chloromercurio(cyclohexylidene)methyl]mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro-[chloromercurio(cyclohexylidene)methyl]mercury is an organomercury compound characterized by the presence of mercury atoms bonded to a cyclohexylidene group and chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro-[chloromercurio(cyclohexylidene)methyl]mercury typically involves the reaction of cyclohexylidene compounds with mercuric chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of solvents such as tetrahydrofuran (THF) or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
化学反应分析
Types of Reactions
Chloro-[chloromercurio(cyclohexylidene)methyl]mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state mercury species.
Substitution: The chlorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide, while reduction can produce elemental mercury or mercury(I) compounds.
科学研究应用
Chloro-[chloromercurio(cyclohexylidene)methyl]mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialized materials and as a catalyst in chemical processes.
作用机制
The mechanism by which Chloro-[chloromercurio(cyclohexylidene)methyl]mercury exerts its effects involves the interaction of the mercury atoms with various molecular targets. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to inhibition of enzyme activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, affecting cellular metabolism and signaling pathways.
相似化合物的比较
Similar Compounds
Methylmercury chloride: Another organomercury compound with similar toxicological properties.
Phenylmercury acetate: Used in similar applications but with different reactivity and toxicity profiles.
Dimethylmercury: Highly toxic and used primarily in research settings.
Uniqueness
Chloro-[chloromercurio(cyclohexylidene)methyl]mercury is unique due to its specific structure, which imparts distinct chemical reactivity and biological interactions. The presence of the cyclohexylidene group and the arrangement of mercury and chlorine atoms contribute to its unique properties compared to other organomercury compounds.
属性
CAS 编号 |
67091-33-2 |
|---|---|
分子式 |
C7H10Cl2Hg2 |
分子量 |
566.24 g/mol |
IUPAC 名称 |
chloro-[chloromercurio(cyclohexylidene)methyl]mercury |
InChI |
InChI=1S/C7H10.2ClH.2Hg/c1-7-5-3-2-4-6-7;;;;/h2-6H2;2*1H;;/q;;;2*+1/p-2 |
InChI 键 |
LVTLMQCQWZIIIZ-UHFFFAOYSA-L |
规范 SMILES |
C1CCC(=C([Hg]Cl)[Hg]Cl)CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




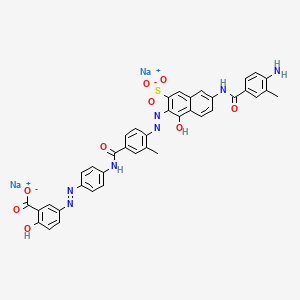
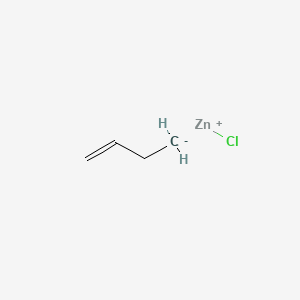
![Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde](/img/structure/B14461135.png)

